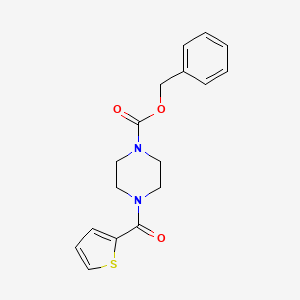

Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

918480-43-0 |

|---|---|

Molekularformel |

C17H18N2O3S |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H18N2O3S/c20-16(15-7-4-12-23-15)18-8-10-19(11-9-18)17(21)22-13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |

InChI-Schlüssel |

CADHZUUYOLXHFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of Thiophen-2-Carboxylic Acid with Piperazine Derivatives

One prevalent method involves the reaction of thiophen-2-carboxylic acid with piperazine derivatives in the presence of appropriate reagents and catalysts.

Reagents : Thiophen-2-carboxylic acid, piperazine, coupling agents (e.g., EDCI, HOBT), and solvents (e.g., dichloromethane or ethanol).

Conditions : The reaction is typically carried out under anhydrous conditions at room temperature or slightly elevated temperatures to optimize yields.

Amidation Method

Another approach is the amidation between a carboxylic acid ester and a piperazine derivative.

Reagents : A carboxylic acid ester (such as benzyl ester) and piperazine.

Conditions : This method often requires the use of coupling agents like EDCI or DCC in solvents such as DMF or DMSO at elevated temperatures (around 80°C) to facilitate the reaction.

Synthesis via Acylation

Acylation methods can also be employed, where an acyl chloride reacts with piperazine.

Reagents : Acyl chloride derived from thiophen-2-carboxylic acid and piperazine.

Conditions : The reaction is generally conducted in an inert atmosphere (e.g., nitrogen) using solvents like dichloromethane.

The efficiency of these synthesis methods can vary significantly based on the conditions and reagents used. Below is a summary table detailing yields obtained from different methods:

| Preparation Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Reaction with thiophen-2-carboxylic acid | 70% | Room temperature, dichloromethane |

| Amidation with benzyl ester | 65% | 80°C, DMF |

| Acylation with acyl chloride | 75% | Nitrogen atmosphere, dichloromethane |

Recent studies have highlighted the biological significance of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate as a potential PARP inhibitor, showcasing its utility in targeting certain cancer pathways. The compound's synthesis has been optimized to enhance yield while maintaining purity, which is crucial for subsequent biological evaluations.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of various benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Modulation of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that derivatives of piperazine, including Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate, can act as modulators of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This interaction suggests potential therapeutic applications in treating anxiety, pain, and other conditions related to cannabinoid signaling pathways. A patent describes various derivatives demonstrating this activity, highlighting their potential for drug development aimed at neurological disorders .

2. Anti-inflammatory and Analgesic Activity

Recent studies have focused on piperazine derivatives for their dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, compounds similar to Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate have shown significant anti-inflammatory effects in preclinical models, suggesting their utility in developing new analgesics with reduced gastrointestinal toxicity compared to traditional NSAIDs .

3. Anticancer Properties

The compound's structure allows it to interact with biological targets implicated in cancer proliferation. Specific derivatives have been tested against various cancer cell lines, demonstrating potent anti-cancer activity. For example, a study reported that certain piperazine derivatives exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as novel anticancer agents .

Biological Research Applications

1. Antimicrobial Activity

Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate has been investigated for its antimicrobial properties. Studies have shown that modifications to the thiophene moiety can enhance activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

2. Mechanism of Action Studies

Understanding the mechanism of action of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate involves exploring its interactions with enzymes and receptors. The thiophene ring may facilitate π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions are crucial for determining the compound's binding affinity and specificity .

Materials Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit contributes to charge transport capabilities, which are essential for improving device performance .

Data Table: Summary of Applications

Case Studies

Case Study 1: FAAH Modulation

A study published in a patent describes a series of piperazine derivatives that modulate FAAH activity. Among these, Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate was highlighted for its favorable pharmacokinetic profile and efficacy in preclinical models.

Case Study 2: Anti-inflammatory Efficacy

In a comparative study of piperazine derivatives as COX-2 inhibitors, a derivative similar to Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate demonstrated superior anti-inflammatory effects in vivo, significantly reducing edema compared to standard treatments.

Wirkmechanismus

The mechanism of action of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene-Substituted Piperazine Derivatives

Compound 1 : tert-Butyl 4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)piperazine-1-carboxylate

- Structure : Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group and incorporates a fused cyclopentane-thiophene system.

- Synthesis : Synthesized via coupling of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 1-Boc-piperazine (74% yield, General Procedure A) .

- Key Data : $^1$H NMR (CDCl₃) δ 7.02 (s, 1H, thiophene), 3.72–3.46 (m, 8H, piperazine), 2.91–2.41 (m, 6H, cyclopentane). HRMS: m/z 337.1579 [M + H]⁺.

Compound 2 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Structure : Piperazine linked to a thiophene via a ketone bridge and substituted with a trifluoromethylphenyl group.

- Synthesis : Generated through nucleophilic substitution and coupling reactions, emphasizing the role of the trifluoromethyl group in tuning electronic properties .

- Comparison : The ketone bridge introduces conformational flexibility, while the trifluoromethyl group enhances metabolic stability, contrasting with the benzyl carbamate’s labile nature in the target compound.

Piperazine Carboxylates with Aromatic Substituents

Compound 3 : Benzyl 4-(4-phenylbutan-2-yl)piperazine-1-carboxylate

- Structure : Features a 4-phenylbutan-2-yl substituent on the piperazine ring.

- Synthesis : Prepared via reductive amination of 4-phenylbutan-2-one with benzyl piperazine-1-carboxylate (48% yield, General Procedure B) .

- Key Data : Isolated as a colorless oil; $^1$H NMR confirms alkyl chain integration.

Compound 4 : Benzyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

- Structure : Incorporates a boronic ester for Suzuki-Miyaura cross-coupling applications.

- Synthesis : Derived from pinacol boronate intermediates (CAS 1150561-68-4) .

- Comparison : The boronic ester enables modular functionalization, a feature absent in the target compound but valuable for prodrug strategies.

Piperazine Derivatives with Electron-Withdrawing Groups

Compound 5 : Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

- Structure : Substituted with a hydroxypropyl chain.

- Synthesis : Commercial availability (CAS 63234-46-8) indicates straightforward synthetic routes, likely via alkylation .

- Comparison : The hydroxyl group enhances hydrophilicity, contrasting with the hydrophobic thiophene-carbonyl motif, which may alter membrane permeability.

Compound 6 : tert-Butyl 4-(4-(trifluoromethyl)benzyl)piperazine-1-carboxylate

- Structure : Features a trifluoromethylbenzyl group.

- Synthesis : Achieved via alkylation of tert-butyl piperazine-1-carboxylate with 1-(bromomethyl)-4-(trifluoromethyl)benzene (7.05 mmol scale) .

Biologische Aktivität

Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate features a piperazine ring, a benzyl group, and a thiophene-2-carbonyl moiety. Its structural formula can be represented as follows:

This compound has a molecular weight of approximately 284.36 g/mol and exhibits properties typical of piperazine derivatives, which are known for their diverse biological activities.

The biological activity of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate can be attributed to several mechanisms:

- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to apoptosis .

- Receptor Modulation : Compounds containing piperazine structures often interact with various receptors, including serotonin and dopamine receptors, which can influence neurochemical pathways and may have implications for treating psychiatric disorders .

- Antimicrobial Activity : Some studies suggest that derivatives of piperazine can exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

Anticancer Activity

Research has demonstrated that Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate exhibits significant anticancer activity. For instance, in vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCC1937 (BRCA-deficient) | 2.5 | PARP inhibition |

| DU145 (Prostate) | 3.0 | Apoptosis induction |

| MDA-MB-231 (Breast) | 4.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate has demonstrated antimicrobial effects against various bacterial strains. Studies indicate that it inhibits bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic processes .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Metabolic interference |

Case Study 1: Cancer Treatment

A recent study evaluated the effects of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate on BRCA-deficient cancer cell lines. The results indicated a significant reduction in cell viability, with the compound showing enhanced efficacy compared to traditional chemotherapeutics like olaparib. The study concluded that this compound could be a promising candidate for further development in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study found that Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate exhibited potent activity with an MIC comparable to established antibiotics, suggesting its potential as a new therapeutic agent against resistant bacterial strains .

Q & A

Q. What are standard synthetic protocols for preparing Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling thiophene-2-carbonyl chloride with a piperazine intermediate (e.g., benzyl piperazine-1-carboxylate) under nucleophilic acylation conditions. Key parameters include:

- Catalysts : Use of Lewis acids like BF₃·OEt₂ (for activating carbonyl groups) or bases like DIPEA to drive the reaction .

- Solvents : Polar aprotic solvents (e.g., DCM, THF) under inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Purification : Flash column chromatography (SiO₂, heptane:ethyl acetate gradients) yields pure products, as demonstrated for structurally similar compounds (48–91% yields) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for verifying regiochemistry and confirming the absence of unreacted intermediates. For example, piperazine ring protons typically appear as multiplet signals at δ 2.5–3.5 ppm, while thiophene protons resonate at δ 6.5–8.0 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- TLC : Monitors reaction progress using Rf values (e.g., hexane:ethyl acetate = 2:1, Rf ~0.27) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of thiophene-2-carbonyl chloride with piperazine intermediates?

- Methodological Answer : Low yields (e.g., 9–17% in similar syntheses) may arise from steric hindrance or competing side reactions . Strategies include:

- Activation Reagents : Use of coupling agents like HATU or EDCI to improve acylation efficiency .

- Temperature Control : Reactions at −78°C (to stabilize intermediates) followed by gradual warming, as shown for iridium-catalyzed aminations .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .

Q. What strategies enhance enantioselectivity in chiral piperazine derivatives like this compound?

- Methodological Answer : Enantioselective synthesis (e.g., 93% ee) can be achieved using:

- Iridium Catalysts : Asymmetric amination of allylic acetates with chiral ligands (e.g., phosphoramidites) under standard conditions (50°C, DMF) .

- Chiral Chromatography : SFC (supercritical fluid chromatography) with chiral stationary phases (e.g., cellulose derivatives) to resolve enantiomers post-synthesis .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/MS data may stem from tautomerism or residual solvents. Mitigation steps include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity .

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in complex spectra .

- Solvent Subtraction : Pre-treat samples with deuterated solvents (e.g., DMSO-d₆) to eliminate interference .

Experimental Design & Optimization

Q. What reaction conditions favor regioselective functionalization of the piperazine ring?

- Methodological Answer : Regioselectivity is controlled by:

- Protecting Groups : tert-Butoxycarbonyl (Boc) or benzyl groups direct substitution to specific nitrogen atoms .

- Catalytic Systems : Iridium catalysts favor allylic amination at the less hindered position (e.g., 91% yield for 3n) .

Q. How can the stability of this compound during storage be improved?

- Methodological Answer :

- Storage Conditions : Store at −20°C in anhydrous DMSO or under argon to prevent hydrolysis/oxidation .

- Lyophilization : Convert to stable salts (e.g., trifluoroacetate) for long-term storage .

Data Analysis & Interpretation

Q. What computational tools aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models interactions with targets like LIN28 protein-RNA interfaces .

- ADMET Prediction (SwissADME) : Estimates bioavailability, logP, and metabolic stability .

Q. How are structure-activity relationships (SAR) analyzed for piperazine-based inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.